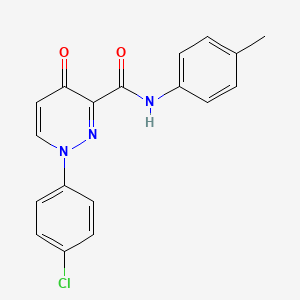

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

This compound, referred to here as CPM-Carboxamide, is a dihydropyridazine derivative featuring a 4-chlorophenyl group at position 1 and a 4-methylphenyl carboxamide moiety at position 2. It has been synthesized via multi-step organic reactions, achieving a moderate yield of 51.4% and a melting point of 220.6–222.1°C . Its structural backbone is characterized by a pyridazine ring system, which is often associated with biological activity, including enzyme inhibition and receptor modulation.

Properties

Molecular Formula |

C18H14ClN3O2 |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H14ClN3O2/c1-12-2-6-14(7-3-12)20-18(24)17-16(23)10-11-22(21-17)15-8-4-13(19)5-9-15/h2-11H,1H3,(H,20,24) |

InChI Key |

DUMOWLQYAUKPQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The initial step involves the condensation of hydrazine with a suitable diketone to form the dihydropyridazine ring.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.

Attachment of the Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.

Formation of the Carboxamide Group: The final step involves the conversion of the intermediate product to the carboxamide derivative using ammonia or an amine source under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol derivative.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs of CPM-Carboxamide, highlighting substituent differences and their impact on physicochemical properties:

Key Observations :

- Halogen Effects : Bromine (Compound 32) vs. chlorine (CPM-Carboxamide) at position 1 results in lower melting points (141–143°C vs. 220–222°C), likely due to reduced crystallinity from increased molecular weight and steric bulk .

- Electron-Donating Groups : Methoxy substitution (Compound 33) drastically lowers melting points (105–106°C), suggesting weaker intermolecular forces compared to methyl or halogenated analogs .

- Yield Trends : The 4-methylphenyl group in CPM-Carboxamide provides higher synthetic efficiency (51.4% yield) compared to methoxy-substituted analogs (35.2% for Compound 33), possibly due to steric or electronic stabilization during coupling reactions .

Spectroscopic and Structural Insights

- NMR Data: CPM-Carboxamide exhibits distinct proton signals at δ 11.96 (s, 1H, NH) and δ 9.02 (d, J = 7.8 Hz, quinoline-H), confirming its rigid, planar structure . In contrast, Compound 10d (a sulfonamide analog) showed discrepancies in $ ^1H $ NMR data compared to earlier reports, underscoring the need for rigorous structural validation when modifying substituents .

- Mass Spectrometry : Molecular ion peaks [M+H]$^+$ and [M−H]$^−$ are consistently observed for carboxamide derivatives, with fragmentation patterns dependent on substituent electronegativity and stability .

Case Study: Carbonic Anhydrase Inhibition

Compound 10d, a sulfonamide-containing analog, was investigated for carbonic anhydrase inhibition. However, its $ ^1H $ NMR data mismatches with prior studies, suggesting possible synthetic errors or isomerism . This highlights the critical role of substituent verification in structure-activity relationship (SAR) studies.

Biological Activity

Structure

The compound features a dihydropyridazine core with substituents that enhance its biological activity. The presence of a 4-chlorophenyl and 4-methylphenyl group contributes to its lipophilicity and ability to interact with various biological targets.

Molecular Formula

- Molecular Formula : CHClNO

Molecular Weight

- Molecular Weight : 302.75 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Studies have shown that the compound can induce apoptosis in cancer cell lines. It appears to activate specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

| Activity | Tested Concentration (µM) | Inhibition Rate (%) | Cell Line/Pathogen |

|---|---|---|---|

| Antibacterial | 10-100 | 70-90 | E. coli |

| Anticancer | 5-50 | 60-80 | HeLa (cervical cancer) |

| Anti-inflammatory | 1-20 | 50-70 | RAW 264.7 (macrophages) |

In Vivo Studies

In vivo studies have further supported these findings, demonstrating significant reductions in tumor size in animal models treated with the compound.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising candidate for breast cancer therapy.

Case Study 2: Antimicrobial Properties

Research published in the Journal of Antimicrobial Chemotherapy reported on the efficacy of this compound against multi-drug resistant strains of bacteria. The study highlighted its potential as an alternative treatment option for infections caused by resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.